![molecular formula C10H9NS B1299213 4-(2-Thienyl)aniline CAS No. 70010-48-9](/img/structure/B1299213.png)
4-(2-Thienyl)aniline
Overview
Description
4-(2-Thienyl)aniline is a compound that features a thiophene ring, which is a sulfur-containing heterocycle, connected to an aniline moiety. This structure is of interest due to its potential applications in materials science and organic electronics, as thiophene derivatives are known for their conductive properties and aniline is a versatile building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes, which are structurally related to 4-(2-Thienyl)aniline, have been prepared through the reaction of 4-chloromethylthiophene-2-carbaldehyde with various N-substituted acetamides, sulfonamides, and carbamates in the presence of carbonate salts . This method provides a pathway that could potentially be adapted for the synthesis of 4-(2-Thienyl)aniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4-(2-Thienyl)aniline would consist of a thiophene ring connected to an aniline group. The thiophene ring contributes to the compound's electronic properties, making it potentially useful in electronic applications. The aniline moiety could be involved in further chemical transformations due to the presence of the amino group.
Chemical Reactions Analysis
While specific reactions of 4-(2-Thienyl)aniline are not detailed in the provided papers, the literature does mention the synthesis of a novel compound, 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline, which was synthesized through a multi-step process including alkylation, Heck reaction, and reduction . This suggests that 4-(2-Thienyl)aniline could also undergo similar reactions, such as palladium-catalyzed coupling reactions, to modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Thienyl)aniline can be inferred from related compounds. For example, the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, which share the thiophene moiety, have been studied, showing moderate to high fluorescence quantum yields . This indicates that 4-(2-Thienyl)aniline may also exhibit interesting optical properties, potentially including fluorescence. Additionally, the compound synthesized in was characterized by 1H NMR and IR, suggesting that 4-(2-Thienyl)aniline could be similarly analyzed to determine its structure and confirm its synthesis.
Scientific Research Applications
Organometallic Chemistry
- Wang et al. (1999) explored the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, resulting in ironcarbonyl organometallic products. This study highlights the potential of 4-(2-Thienyl)aniline derivatives in creating complex organometallic structures (Wang, Hwang, Lee, & Chiang, 1999).
Biosensor Applications
- Ayranci et al. (2015) investigated the biosensor applications of thienylpyrrole derivatives, highlighting their potential in creating polymer films with distinct electrochromic properties and biosensing capabilities (Ayranci, Soğancı, Guzel, Demirkol, Ak, & Timur, 2015).
Corrosion Inhibition
- Daoud et al. (2014) focused on a compound closely related to 4-(2-Thienyl)aniline for its inhibitory action on the corrosion of mild steel in acidic environments. This research underlines the potential use of such compounds in protecting metals from corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Safety and Hazards
properties
IUPAC Name |
4-thiophen-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNWHSQJRALLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360069 | |
Record name | 4-(2-Thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)aniline | |
CAS RN |
70010-48-9 | |
Record name | 4-(2-Thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Thiophen-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(2-thienyl)aniline in the development of NLO polymers?
A1: 4-(2-Thienyl)aniline serves as a crucial building block in synthesizing epoxy-based NLO polymers. [] It acts as a monomer that, when reacted with the diglycidyl ether of Bisphenol A, forms a precursor polymer. This precursor polymer is then modified through azo-coupling or tricyanovinylation reactions to incorporate heteroaromatic chromophores, including those derived from 4-(2-thienyl)aniline itself. These chromophores are responsible for the NLO properties of the final polymer.
Q2: Why are heteroaromatic chromophores, like those derived from 4-(2-thienyl)aniline, favored in NLO polymers?
A2: The research indicates that incorporating heteroaromatic chromophores, specifically those containing thiophene rings like those derived from 4-(2-thienyl)aniline, can enhance the NLO activity and temporal stability of the resulting polymers. [] This is likely due to the unique electronic properties and polarizability of these heteroaromatic systems, which contribute to a larger nonlinear optical response.
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